molecular formula C14H18FNO3 B2635756 Tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate CAS No. 1353876-37-5

Tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate

Cat. No. B2635756
CAS RN: 1353876-37-5
M. Wt: 267.3
InChI Key: SKKQVMWQYKIFSU-UHFFFAOYSA-N
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Description

“Tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate” is a complex organic compound. It contains a tert-butyl group, a carbamate group (which is a functional group derived from carbamic acid), a 4-fluorophenyl group, and a 3-oxopropyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the carbamate group and the phenyl ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The carbamate group could potentially undergo hydrolysis to form an amine and a carboxylic acid. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamate group could potentially increase its polarity and influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate is an important intermediate in synthesizing various biologically active compounds. For instance, it is a precursor in the synthesis of omisertinib (AZD9291), a notable compound for its biological activity. The compound is synthesized through steps involving acylation, nucleophilic substitution, and reduction, demonstrating a high total yield of the process. Structural confirmation is done using techniques such as MS and 1HNMR, ensuring the precision of the synthesis process (Zhao et al., 2017).

Structural Studies and Biological Evaluation

The compound has been synthesized through condensation reactions, and its structure has been confirmed using various spectroscopic methods and X-ray diffraction studies. Such precise structural elucidation lays the groundwork for further biological evaluations. The compound has exhibited moderate antibacterial and anthelmintic activity, demonstrating its potential in contributing to the development of new therapeutic agents (Sanjeevarayappa et al., 2015).

Chemical Reactions and Industrial Application

In chemical synthesis, tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate is involved in various reactions such as Diels-Alder reactions, showcasing its versatility in synthetic organic chemistry. The preparation methods highlight its industrial relevance due to the simplicity, cost efficiency, and high yield of the process, making it a valuable component in the pharmaceutical and chemical industries (Li et al., 2015).

Environmental Implications and Mild Reaction Conditions

The compound is also noteworthy in environmental chemistry, as it is involved in reactions with environmentally benign reagents, such as aqueous phosphoric acid. This reagent effectively deprotects tert-butyl carbamates under mild conditions, ensuring the reaction's selectivity and high yield. Such environmentally friendly processes are crucial for sustainable chemistry practices (Li et al., 2006).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s always important to handle chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound would depend on its potential applications. If it has biological activity, it could be studied as a potential therapeutic agent. If it has unique physical or chemical properties, it could be studied for potential applications in materials science or other fields .

properties

IUPAC Name

tert-butyl N-[1-(4-fluorophenyl)-3-oxopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-4-6-11(15)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKQVMWQYKIFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate

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